6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid
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Overview
Description
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a 4-chlorophenyl group and a cyclopropylmethoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide: This compound has similar structural features and is investigated for its anticancer properties.
4-Chlorophenylthio-methylene-1,1-bisphosphonate: This compound is similar in structure and is used in the treatment of bone diseases.
Uniqueness
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylmethoxy group, in particular, may contribute to its stability and reactivity in various chemical reactions.
Properties
Molecular Formula |
C16H14ClNO3 |
---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-12-5-3-11(4-6-12)15-14(21-9-10-1-2-10)8-7-13(18-15)16(19)20/h3-8,10H,1-2,9H2,(H,19,20) |
InChI Key |
KNIPTWZOFFXGRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(N=C(C=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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